molecular formula C24H38O12 B12432624 7Z-Trifostigmanoside I

7Z-Trifostigmanoside I

Cat. No.: B12432624
M. Wt: 518.6 g/mol
InChI Key: ZUOHPMUWXJPXFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7Z-Trifostigmanoside I involves several steps, starting from the extraction of the plant material. The compound is typically isolated using bioactivity-guided fractionation, which includes solvent extraction, chromatography, and crystallization techniques . Specific reaction conditions, such as temperature, pH, and solvent systems, are optimized to ensure the purity and yield of the compound.

Industrial Production Methods: Industrial production of this compound is still in its nascent stages. Current methods focus on optimizing the extraction process from Polygala hongkongensis Hemsl. Advances in biotechnological approaches, such as plant cell culture and metabolic engineering, are being explored to enhance the production efficiency of this compound .

Chemical Reactions Analysis

Types of Reactions: 7Z-Trifostigmanoside I undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various glycoside derivatives, ketones, and alcohols, which can be further studied for their biological activities .

Mechanism of Action

The mechanism of action of 7Z-Trifostigmanoside I involves several molecular targets and pathways:

Comparison with Similar Compounds

  • Trifostigmanoside II
  • Trifostigmanoside III
  • Megastigmane Glycosides

Comparison: 7Z-Trifostigmanoside I is unique due to its specific glycosidic structure and its potent biological activities. Compared to other similar compounds, it has shown a higher efficacy in inducing mucin production and protecting intestinal tight junctions . This makes it a promising candidate for further research and potential therapeutic applications.

Properties

Molecular Formula

C24H38O12

Molecular Weight

518.6 g/mol

IUPAC Name

4-[3-[3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C24H38O12/c1-12-7-14(27)8-22(3,4)24(12,32)6-5-13(2)34-20-18(17(29)16(28)15(9-25)35-20)36-21-19(30)23(31,10-26)11-33-21/h5-7,13,15-21,25-26,28-32H,8-11H2,1-4H3

InChI Key

ZUOHPMUWXJPXFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)OC3C(C(CO3)(CO)O)O)O)(C)C

Origin of Product

United States

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